2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
2-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzofuran ring, an oxadiazole ring, and a sulfonamide group, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the oxadiazole and benzofuran intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve strong acids or bases, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group suggests possible antibacterial or antifungal properties, while the oxadiazole ring could contribute to anti-inflammatory or anticancer activities.
Medicine
Potential medical applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, while the oxadiazole ring may interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
- 2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
Uniqueness
The presence of both ethoxy and methoxy groups in 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide distinguishes it from similar compounds. These groups can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H27N3O6S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C24H27N3O6S/c1-6-27(7-2)34(28,29)17-10-12-19-18(14-17)15(4)22(32-19)24-25-23(26-33-24)16-9-11-20(31-8-3)21(13-16)30-5/h9-14H,6-8H2,1-5H3 |
InChI Key |
VUCMRGLLYCEVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Origin of Product |
United States |
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